molecular formula C12H10FNO2 B8323579 5-(4-Fluorophenoxy)-2-methoxypyridine

5-(4-Fluorophenoxy)-2-methoxypyridine

Cat. No. B8323579
M. Wt: 219.21 g/mol
InChI Key: YOGUFEHWJJEPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenoxy)-2-methoxypyridine is a useful research compound. Its molecular formula is C12H10FNO2 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

5-(4-fluorophenoxy)-2-methoxypyridine

InChI

InChI=1S/C12H10FNO2/c1-15-12-7-6-11(8-14-12)16-10-4-2-9(13)3-5-10/h2-8H,1H3

InChI Key

YOGUFEHWJJEPLF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Scheme 32 Method A: 5-Bromo-2-methoxypyridine (5.32 mmol, 1.00 g), 4-fluorobenzylalcohol (7.98 mmol, 0.90 g), N,N-dimethylaminoacetic acid (15.9 mmol, 1.69 g), CuI (5.32 mmol, 1.01 g), CsCO3 (12.4 mmol, 4.05 g) in dioxane (25 mL) and DMF (2.5 mL) were heated at 150° C. for 25 min. under microwave irradiation conditions. Then the cooled crude reaction was filtered off over celite. The filtrate was washed with saturated aqueous NH4Cl solution and extracted with AcOEt. The organic layer was separated, dried (Na2SO4) and the solvent was evaporated under reduced pressure. The residue was purified in a manifold (vac.) using a Sep-Pak silica cartridge (heptane/AcOEt, 80/20). The product fractions were collected and the solvent was evaporated to give a mixture of the desired product contaminated with 4-fluorobenzylalcohol. This residue was taken up in AcOEt and washed with aqueous solution of NaOH 1N. The organic layer was separated, dried (Na2SO4) and the solvent was evaporated under reduced pressure giving 5-(4-fluorophenoxy)-2-methoxypyridine (520 mg, 45%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.01 g
Type
catalyst
Reaction Step One

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